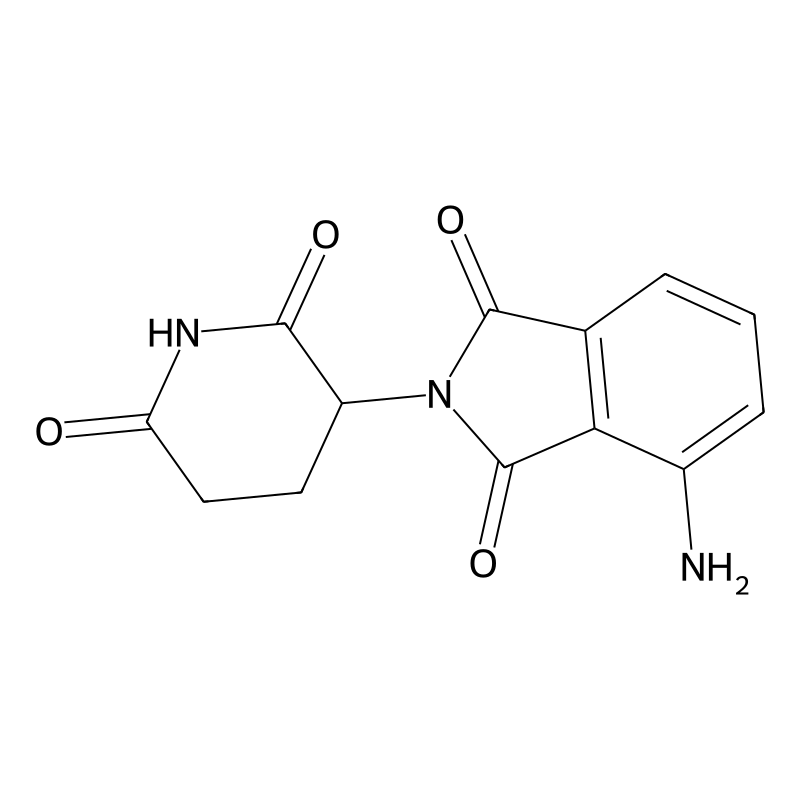

Pomalidomide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)

Synonyms

Canonical SMILES

Protein Degrader Libraries

Scientific Field: Biochemistry and Molecular Biology

Application Summary: Pomalidomide-conjugates are used for the development of protein degrader libraries. These libraries are essential in the study of protein degradation, a critical process in cellular function and health.

Methods of Application: The preparation of heterobifunctional pomalidomide-conjugates involves the synthesis of pomalidomide-linkers. The study found that secondary amines consistently afford greater yields than their primary counterparts, a trend that was exploited in the synthesis of several new pomalidomide homo-dimers .

Results: This method was further utilized to develop the first one-pot synthesis of JQ1-pomalidomide conjugates in yields up to 62% .

Treatment of Relapsed Multiple Myeloma

Scientific Field: Oncology

Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of relapsed refractory multiple myeloma (RRMM) patients .

Results: Pooled analysis showed an overall response rate (ORR) of 47.1% across all Pom regimens including both doublet and triplet regimens. With Pom-LoDex (Pomalidomide + Low dose dexamethasone), pooled ORR was found to be 35.7% and mean OS 14.37 months .

Cellular Penetration of Degrader Candidates

Scientific Field: Cell Biology

Application Summary: The fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .

Methods of Application: This technique can be paired with endocytosis inhibitors to gain insight into potential mechanisms of candidates entering a target cell .

Results: The study showed that the fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .

Treatment of Dual-Refractory Disease

Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of patients with dual-refractory disease (refractory to both bortezomib and lenalidomide) who have a poor prognosis with overall survival estimated to be less than one year .

Results: The aim of the study was to compare different Pomalidomide based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .

Treatment of Multiple Myeloma

Application Summary: Pomalidomide is the newest member of the IMiDs class of drugs, and in preclinical and clinical investigations, it has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide .

Results: Recent clinical studies have demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Combination with Bortezomib, Dexamethasone and Daratumumab

Application Summary: Preclinical and clinical data suggest the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .

Methods of Application: The study examined 26 preclinical and 11 clinical studies .

Results: The study suggests the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .

Pomalidomide is a structural analog of thalidomide and lenalidomide, classified as an immunomodulatory agent. It is primarily utilized in the treatment of multiple myeloma, particularly in patients who have received prior therapies and demonstrated disease progression. The compound has a chemical formula of and a molecular weight of approximately 273.2441 g/mol. Pomalidomide is marketed under the brand name POMALYST and is known for its dual mechanism of action, which includes direct tumoricidal effects on multiple myeloma cells and immunomodulatory activities that enhance T-cell and natural killer cell responses .

The exact mechanism of action of pomalidomide is not fully understood, but it is believed to work through multiple pathways in the immune system []. Some proposed mechanisms include:

- Immunomodulation: Pomalidomide may stimulate the growth and activity of T cells (immune cells) and natural killer (NK) cells, enhancing the immune response against cancer cells.

- Anti-angiogenesis: It may inhibit the formation of new blood vessels that tumors need for growth and survival.

- Induction of apoptosis (programmed cell death): Pomalidomide may directly induce apoptosis in myeloma cells.

- Alkylation: Involves the reaction of pomalidomide with alkyl halides.

- Acylation: This method attaches acyl groups to the pomalidomide structure.

- Nucleophilic Aromatic Substitution: This reaction utilizes 4-fluorothalidomide to create pomalidomide derivatives .

Additionally, pomalidomide can be linked to protein-targeting ligands through linker moieties, facilitating the development of novel therapeutic agents .

Pomalidomide exhibits significant biological activity, primarily through its immunomodulatory effects. It has been shown to:

- Induce apoptosis in multiple myeloma cells.

- Enhance T-cell activation and proliferation.

- Inhibit angiogenesis, thereby reducing tumor growth.

- Modulate immune responses by affecting cytokine production and immune cell trafficking .

The compound's activity is largely mediated through its interaction with cereblon, a protein that plays a crucial role in the drug's mechanism of action against cancer cells .

The synthesis of pomalidomide can be achieved through several methods:

- Multi-step Synthesis: Involves starting from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, followed by various substitution reactions and click chemistry techniques to produce novel derivatives .

- Rapid Conjugation Techniques: Employing conditions that allow for efficient conjugation with other molecules, such as diamines or protein ligands, to create more complex structures .

- Use of Protecting Groups: Strategies that involve protecting groups during synthesis help in selectively modifying specific functional groups without affecting others .

Pomalidomide is primarily used in oncology for:

- Treating relapsed and refractory multiple myeloma in combination with dexamethasone.

- Potential applications in other hematological malignancies and solid tumors are being explored due to its immunomodulatory effects.

Research is ongoing into its use as a therapeutic agent for conditions such as autoimmune diseases and inflammatory disorders due to its ability to modulate immune responses .

Pomalidomide has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: Co-administration with other medications like dexamethasone enhances its efficacy but may also increase the risk of adverse effects such as thrombocytopenia and infections .

- Mechanistic Studies: Research indicates that pomalidomide's efficacy may be influenced by genetic variations in drug metabolism enzymes, particularly cytochrome P450 enzymes involved in its hydroxylation .

Pomalidomide shares structural similarities with other compounds within the same class. Here are some notable comparisons:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Thalidomide | Yes | Immunomodulatory | First in class; significant teratogenicity |

| Lenalidomide | Yes | Immunomodulatory | Higher potency than thalidomide |

| Apremilast | No | Phosphodiesterase 4 inhibitor | Different target; used for psoriasis |

| Ixazomib | No | Proteasome inhibitor | Different mechanism; used for multiple myeloma |

Pomalidomide is unique due to its enhanced potency compared to thalidomide and lenalidomide, particularly in resistant multiple myeloma cases. Its specific interactions with cereblon also distinguish it from other immunomodulatory agents .

Novel Coupling Reactions for Phthalimide and Glutarimide Moieties

The core structure of pomalidomide combines phthalimide and glutarimide subunits, typically synthesized via condensation reactions. A widely used route involves 3-aminopiperidine-2,6-dione hydrochloride and 3-nitrophthalic anhydride in refluxing acetic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. Recent advancements include:

- Microwave-assisted coupling: Reduces reaction times from hours to minutes while maintaining yields >90%.

- Solid-phase synthesis: Enables rapid generation of pomalidomide-conjugates for proteolysis-targeting chimeras (PROTACs) via nucleophilic aromatic substitution.

- One-pot strategies: Combine glutarimide formation and phthalimide coupling using mixed solvents (e.g., acetone/water), achieving 96.6% yield with minimal purification.

Table 1: Comparison of Coupling Methodologies

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Traditional reflux | 4–24 h | 70–85 | Scalability |

| Microwave | 10–30 min | 88–92 | Energy efficiency |

| Solid-phase | 2–4 h | 62–81 | Conjugate compatibility |

Optimization of Racemic Mixture Resolution Techniques

Pomalidomide exists as a 1:1 racemic mixture of R- and S-enantiomers, which interconvert in plasma via enzymatic and non-enzymatic pathways. Resolution methods include:

- Chiral stationary phase HPLC: Using Chiralpak IA columns with methanol/glacial acetic acid mobile phases, achieving baseline separation (R~s~ = 4.87) and quantification limits of 10 ng/mL.

- Capillary zone electrophoresis: Carboxymethyl-β-cyclodextrin in Tris-acetate buffer (pH 6.5) resolves enantiomers within 15 minutes.

- Dynamic kinetic resolution: Exploits in-situ racemization during crystallization to enhance yields of thermodynamically stable forms.

Catalytic Hydrogenation Strategies for Nitro-Group Reduction

Reduction of the nitro intermediate (4-nitrothalidomide) is critical for final product purity. Advances include:

- Palladium on carbon (Pd/C): Under hydrogen atmosphere, achieves >99% conversion with <0.1% residual nitro impurities.

- Continuous-flow hydrogenation: Reduces catalyst loading by 40% while maintaining throughput.

- Non-precious metal catalysts: Nickel-based systems show promise for cost-effective scaling but require optimization to match Pd/C efficiency.

Structural Determinants of Cereblon Binding Affinity

Pomalidomide exhibits high-affinity binding to cereblon through specific structural determinants that distinguish it from other immunomodulatory imide drugs. The molecular structure of pomalidomide consists of a glutarimide ring linked to a phthalimide ring system, with a critical amino group substitution at position 4 of the isoindole ring that enhances its binding affinity to cereblon compared to thalidomide [1] [2] [3].

The binding affinity of pomalidomide to cereblon has been quantitatively determined with a dissociation constant (Kd) of approximately 157 nM, which is higher than thalidomide (~250 nM) and lenalidomide (~178 nM) [4]. This enhanced binding affinity is mediated by the glutarimide moiety, which serves as the primary pharmacophore and contributes the majority of interactions with the cereblon receptor [4]. The glutarimide ring establishes specific molecular contacts within the cereblon binding pocket, with the glutarimide carbonyls (C2, C6) and the intervening amide (N1) forming hydrogen bonds with cereblon residues His380 and Trp382, respectively [4].

The structural analysis reveals that the glutarimide ring's aliphatic face (C3, C4, and C5) maintains tight van der Waals contacts with a hydrophobic pocket lined by Trp382, Trp388, Trp402, and Phe404 [4]. The contact surface area between pomalidomide and the thalidomide binding domain spans approximately 450-500 Ų, indicating extensive molecular interactions that contribute to the stability of the drug-protein complex [4].

Critical structural features that determine cereblon binding affinity include the presence of two hydrogen bond donors and five hydrogen bond acceptors within the pomalidomide structure, along with a single rotatable bond that allows for optimal conformational fit within the binding pocket [1] [2]. The amino substitution at position 4 of the phthalimide ring creates additional binding interactions that are absent in thalidomide, contributing to the enhanced therapeutic potency of pomalidomide [4].

Substrate Specificity in Zinc Finger Protein Degradation

Pomalidomide demonstrates remarkable substrate specificity in promoting the degradation of zinc finger proteins through cereblon-dependent ubiquitin ligase modulation. The drug induces the formation of a ternary complex between cereblon, pomalidomide, and specific zinc finger proteins, leading to their polyubiquitination and subsequent proteasomal degradation [5] [6].

The zinc finger protein degradation profile reveals that pomalidomide preferentially targets proteins containing Cys2-His2 zinc finger domains with specific structural motifs. Primary therapeutic targets include IKZF1 (Ikaros) and IKZF3 (Aiolos), both of which exhibit high degradation potency with binding affinities in the 0.5-1.0 μM range to the cereblon-pomalidomide complex [5] [6]. These proteins are degraded through their ZF2 domains, which contain the minimal degron sequences necessary for cereblon recognition.

Additional zinc finger proteins targeted by pomalidomide include ZNF692 (ZF4 domain), ZFP91 (ZF4 domain), ZNF276 (ZF1 domain), ZNF653 (ZF3 domain), and ZNF827 (ZF2 domain), with moderate degradation potency and binding affinities ranging from 2-10 μM [5] [6]. The selectivity for these targets is determined by the presence of specific amino acid residues within the zinc finger domains, particularly a conserved glycine residue in the β-hairpin loop that packs against the phthalimide ring of pomalidomide [5] [7].

The substrate specificity is further defined by the requirement for specific amino acid combinations at positions equivalent to IKZF1 residues 146, 148, and 153. These positions interact directly with pomalidomide and cereblon, creating a binding interface that accommodates diverse zinc finger architectures while maintaining selectivity [5] [7]. The degradation efficiency is enhanced when zinc finger proteins contain adjacent zinc finger domains, as observed with IKZF1 where the ZF2-ZF3 construct demonstrates higher binding affinity than ZF2 alone [5].

Comparative analysis with other cereblon modulators reveals that pomalidomide exhibits distinct substrate specificity patterns. For instance, IKZF2 ZF2, which differs from IKZF3 ZF2 by a single amino acid substitution (Q147H), shows poor degradation by pomalidomide but efficient degradation by CC-220, demonstrating how minor structural changes in the modulator can alter substrate selectivity [5] [6].

Transcriptional Regulation of Inflammatory Mediators

TNF-α and IL-6 Suppression Mechanisms

Pomalidomide exerts potent anti-inflammatory effects through the transcriptional suppression of key inflammatory mediators, particularly tumor necrosis factor-alpha and interleukin-6. The suppression of these cytokines occurs through cereblon-dependent mechanisms that ultimately lead to the modulation of transcriptional regulatory networks in monocytes and macrophages [8] [9] [10].

The transcriptional inhibition of TNF-α by pomalidomide demonstrates remarkable potency, with studies showing that pomalidomide is the most effective among immunomodulatory imide drugs in suppressing TNF-α production [9]. In lipopolysaccharide-stimulated macrophage cell lines, pomalidomide exhibits an AC50 for TNF-α inhibition of approximately 73 μM, which is significantly lower than lenalidomide (155 μM) and thalidomide (484 μM) [11]. The maximum inhibitory effect (Emax) of pomalidomide occurs at 219 μM, substantially lower than the concentrations required for lenalidomide (772 μM) and thalidomide (968 μM) [11].

The mechanism of TNF-α suppression involves cereblon-dependent disruption of transcriptional activation pathways. Studies utilizing cereblon knockdown approaches have demonstrated that the inhibitory effects of pomalidomide on TNF-α production are impaired upon cereblon silencing, indicating that cereblon is essential for this anti-inflammatory activity [9]. The suppression occurs at the transcriptional level, with pomalidomide preventing the lipopolysaccharide-induced upregulation of TNF-α mRNA expression in monocytic cell lines [9] [10].

Similarly, pomalidomide demonstrates potent suppression of IL-6 production through transcriptional mechanisms. The drug significantly reduces IL-6 mRNA expression and protein secretion in peripheral blood mononuclear cells and bone marrow mononuclear cells from multiple myeloma patients [12]. The suppression of IL-6 is particularly relevant in the context of multiple myeloma, where IL-6 serves as a critical growth and survival factor for malignant plasma cells [8] [12].

The transcriptional suppression of both TNF-α and IL-6 occurs through the modulation of nuclear factor-kappa B signaling pathways. Pomalidomide inhibits the nuclear translocation and DNA binding activity of NF-κB subunits, thereby preventing the transcriptional activation of these inflammatory cytokines [8] [10]. This mechanism is further supported by the observation that pomalidomide treatment leads to decreased nuclear accumulation of p65 and reduced NF-κB-mediated transcriptional activity [8].

COX-2 Inhibition at Transcriptional vs. Post-Translational Levels

Pomalidomide exhibits distinct mechanisms of cyclooxygenase-2 inhibition that vary depending on the cellular context and stimulatory conditions. The drug primarily targets COX-2 at the transcriptional level, although the specific mechanisms differ between inflammatory and angiogenic contexts [11] [13] [10].

In inflammatory response cells, particularly macrophages and monocytes, pomalidomide demonstrates potent transcriptional inhibition of COX-2 gene expression. Studies using lipopolysaccharide-stimulated RAW 264.7 macrophage cells show that pomalidomide significantly reduces COX-2 mRNA expression in a dose-dependent manner [11] [14]. The transcriptional suppression occurs through the inhibition of key transcriptional regulatory elements within the COX-2 promoter, including the cyclic adenosine monophosphate response element (CRE) and nuclear factor-kappa B binding sites [15] [13].

The mechanism of transcriptional inhibition involves the disruption of transcription factor binding to COX-2 promoter elements. Pomalidomide interferes with the binding of activator protein-1 (AP-1) complexes, nuclear factor-kappa B, and CCAAT/enhancer-binding protein beta (C/EBPβ) to their respective binding sites within the COX-2 promoter [15] [13]. This interference results in reduced recruitment of transcriptional coactivators such as p300 and CBP, ultimately leading to decreased COX-2 gene transcription [15].

In contrast to its effects in inflammatory cells, pomalidomide demonstrates cell-type-specific differences in COX-2 inhibition. In human umbilical vein endothelial cells stimulated with vascular endothelial growth factor-A, pomalidomide shows no significant effect on COX-2 expression, despite its potent anti-inflammatory effects in macrophages at similar concentrations [11] [14]. This selective activity suggests that pomalidomide targets inflammatory cells specifically while sparing endothelial cells from COX-2 inhibition during angiogenic stimulation [11].

The clinical relevance of COX-2 inhibition by pomalidomide is underscored by studies showing that high COX-2 expression levels in multiple myeloma patients are associated with poor disease outcomes [13]. The transcriptional suppression of COX-2 by pomalidomide results in reduced prostaglandin production, particularly prostaglandin E2, which contributes to the anti-inflammatory and anti-tumor effects of the drug [13] [10].

Post-translational regulation of COX-2 by pomalidomide appears to be minimal compared to its transcriptional effects. The drug does not significantly affect COX-2 protein stability or enzymatic activity through direct protein-protein interactions [11] [14]. Instead, the primary mechanism involves the prevention of COX-2 protein synthesis through transcriptional suppression, leading to reduced steady-state levels of COX-2 protein in target cells [13] [10].

Dual Antiangiogenic and Immunomodulatory Effects

VEGF Pathway Interference in Tumor Microenvironments

Pomalidomide demonstrates significant antiangiogenic activity through multiple mechanisms that collectively interfere with vascular endothelial growth factor pathway signaling within tumor microenvironments. The drug exerts its antiangiogenic effects through both direct and indirect mechanisms that target various components of the angiogenic cascade [16] [17] [12].

The primary mechanism of VEGF pathway interference involves the transcriptional suppression of VEGF expression in tumor cells and stromal cells within the tumor microenvironment. Pomalidomide treatment results in decreased VEGF mRNA levels and reduced protein secretion, with IC50 values ranging from 0.1-1.0 μM for VEGF expression inhibition [17] [12]. This transcriptional suppression occurs through the modulation of hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathways, which are critical regulators of VEGF expression under hypoxic conditions [17].

The interference with VEGF-A/VEGFR-2 signaling represents a crucial antiangiogenic mechanism of pomalidomide. The drug disrupts the binding of VEGF-A to its cognate receptor VEGFR-2, leading to reduced activation of downstream signaling pathways including phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) and mitogen-activated protein kinase (MAPK) cascades [18] [19]. This receptor signaling interference occurs with IC50 values in the 0.5-2.0 μM range, demonstrating high potency for this antiangiogenic effect [18].

Pomalidomide also targets endothelial cell migration and adhesion processes that are essential for angiogenesis. The drug inhibits endothelial cell motility through the disruption of actin cytoskeleton organization and the interference with cell adhesion molecule expression [12] [17]. Studies using human umbilical vein endothelial cells demonstrate that pomalidomide significantly reduces cell migration in response to angiogenic stimuli, with IC50 values ranging from 1.0-5.0 μM [12].

The inhibition of microvessel formation represents another critical antiangiogenic mechanism of pomalidomide. In human umbilical artery explant models, pomalidomide causes significant dose-dependent inhibition of microvessel formation, with IC50 values in the 0.5-2.0 μM range [12] [17]. This effect is mediated through the disruption of endothelial tube formation and the interference with vascular morphogenesis processes [12].

The antiangiogenic effects of pomalidomide extend to the modulation of vascular permeability and the promotion of vascular normalization within tumor tissues. The drug enhances barrier function of existing vessels while reducing abnormal vascular permeability, leading to improved drug delivery and therapeutic efficacy [19] [18]. This vascular normalization effect occurs with IC50 values in the 0.1-1.0 μM range, indicating high potency for this mechanism [18].

NK Cell Activation and T-Cell Costimulatory Signaling

Pomalidomide exhibits potent immunomodulatory effects through the activation of natural killer cells and the enhancement of T-cell costimulatory signaling pathways. These effects contribute significantly to the anti-tumor efficacy of pomalidomide through the enhancement of immune-mediated cytotoxicity [20] [21] [22].

Natural killer cell activation by pomalidomide occurs through multiple mechanisms that collectively enhance NK cell proliferation, activation, and cytotoxic function. Treatment with pomalidomide leads to a 2.0-3.0 fold increase in NK cell proliferation as measured by Ki67 expression, with peak effects occurring between 7-15 days after treatment initiation [20] [21]. The proliferative response demonstrates clear dose dependency and correlates with clinical response in patients with multiple myeloma [20] [21].

The activation of natural killer cells is evidenced by increased expression of activation markers including CD16, CD56, and NKG2D on NK cell surfaces [21] [22]. Pomalidomide treatment results in a 1.5-2.0 fold increase in the expression of these activation markers, with effects persisting throughout treatment cycles [21] [22]. The enhanced expression of these markers correlates with improved NK cell recognition and targeting of tumor cells [21].

Pomalidomide significantly enhances NK cell-mediated cytotoxicity through mechanisms that involve both direct NK cell activation and the modulation of tumor cell surface markers. The drug increases NK cell cytotoxicity by 2.0-4.0 fold against tumor cell targets, with particularly pronounced effects against multiple myeloma cells [23] [21]. This enhanced cytotoxicity occurs through increased expression of cytolytic granules containing granzyme B and perforin [21] [22].

The enhancement of antibody-dependent cellular cytotoxicity represents another crucial mechanism of NK cell activation by pomalidomide. The drug increases ADCC activity by 2.0-3.0 fold when combined with therapeutic antibodies, leading to improved targeting and elimination of tumor cells [20] [21]. This effect is particularly relevant in combination therapies where pomalidomide is used with monoclonal antibodies such as daratumumab [20].

T-cell costimulatory signaling enhancement by pomalidomide occurs through multiple pathways that collectively improve T-cell activation, proliferation, and effector function. The drug increases CD4+ T cell proliferation by 1.5-2.0 fold and CD8+ T cell proliferation by 2.0-3.0 fold, with effects becoming apparent within 7-15 days of treatment initiation [20] [21] [22]. The proliferative response is more pronounced in CD8+ T cells compared to CD4+ T cells, suggesting preferential activation of cytotoxic T lymphocytes [20].

The activation of T cells by pomalidomide is demonstrated by increased expression of HLA-DR activation markers on both CD4+ and CD8+ T cell populations. Treatment leads to a 1.4-1.8 fold increase in HLA-DR expression on CD4+ T cells and a 1.2-1.5 fold increase on CD8+ T cells [20] [21]. These activation changes correlate strongly with clinical response and demonstrate the immunomodulatory potential of pomalidomide therapy [20] [21].

Pomalidomide promotes the expansion of memory T cell populations while reducing naive T cell frequencies, leading to a shift toward more functionally mature T cell phenotypes. The drug increases memory T cell (CD45RO+) populations by 1.5-2.5 fold over 14-28 days of treatment, while simultaneously reducing naive T cell (CD45RA+) populations by 0.3-0.5 fold [20] [21] [22]. This phenotypic shift is associated with enhanced anti-tumor immune responses and improved clinical outcomes [20] [21].

The enhancement of T-cell costimulatory molecule expression represents a critical mechanism by which pomalidomide augments T-cell function. The drug increases the expression of costimulatory molecules including CD28, inducible costimulator (ICOS), and inducible costimulator ligand (ICOSL) by 1.3-1.7 fold [12] [23]. This enhanced costimulatory signaling leads to improved T-cell activation and proliferation in response to antigenic stimulation [12] [23].

Purity

Color/Form

XLogP3

Exact Mass

LogP

Appearance

Storage

GHS Hazard Statements

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Imnovid in combination with bortezomib and dexamethasone is indicated in the treatment of adult patients with multiple myeloma who have received at least one prior treatment regimen including lenalidomide., , Imnovid in combination with dexamethasone is indicated in the treatment of adult patients with relapsed and refractory multiple myeloma who have received at least two prior treatment regimens, including both lenalidomide and bortezomib, and have demonstrated disease progression on the last therapy.,

Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis

Livertox Summary

Thalidomide and its analogue lenalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. Both agents are associated with a low rate of serum aminotransferase elevations during therapy and both have been implicated in causing rare instances of clinically apparent liver injury which can be severe.

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Pomalyst

FDA Approval: Yes

Pomalidomide is approved to treat: AIDS-related Kaposi sarcoma in adults whose disease has gotten worse after treatment with highly active antiretroviral therapy (HAART).¹

Kaposi sarcoma in adults who are HIV negative.¹

Multiple myeloma. It is used with dexamethasone to treat adults whose disease has gotten worse during or after treatment with at least two other therapies that included lenalidomide and a proteasome inhibitor.

¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that pomalidomide provides a clinical benefit in these patients. Pomalidomide is only available as part of a special program called Pomalyst REMS ( Risk Evaluation and Mitigation Strategies ). Pomalidomide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Pomalyst is indicated for patients with multiple myeloma who have received at least two prior therapies including lenalidomide and bortezomib and have demonstrated disease progression on or within 60 days of completion of the last therapy. Approval is based on response rate. Clinical benefit, such as improvement in survival or symptoms, has not been verified. /Included in US product label/

EXPL THER Pomalidomide /affected/ the regulation of fetal hemoglobin (HbF) making it a potential therapeutic agent for the treatment of non-malignant hematologic disorders such as sickle cell disease (SCD) and beta-thalassemia. In vitro pomalidomide was a more potent inducer of HbF than hydroxyurea (HU), the only treatment currently approved for SCD. Pomalidomide increased the expression of genes directing the production of HbF as well as gamma- and epsilon-globin gene transcription and expression during erythroid differentiation. In an in vivo knockout transgenic mouse model of SCD, pomalidomide (10 mg/kg; 5 QD/week x 8) stimulated erythropoiesis as indicated by bone marrow hyperplasia and increased extramedullary hematopoiesis, a trend toward higher reticulocytes and significantly higher red blood cell (RBC) levels. Pomalidomide significantly increased HbF expression with a trend toward higher gamma-globin chain A levels. The pomalidomide responder rate, defined as the percentage of animals that exceeded the maximum HbF and gamma-globin chain A levels in the vehicle group, reached 67% and 78% respectively. Among responders, pomalidomide induced a nearly 2-fold increase in HbF and the increase in gamma-globin chain A levels was significant and was similar to the approved HbF-inducing agent HU.

Pharmacology

Pomalidomide is an orally bioavailable derivative of thalidomide with potential immunomodulating, antiangiogenic and antineoplastic activities. Although its exact mechanism of action has yet to be fully elucidated, pomalidomide appears to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells and enhance antibody-dependent cellular cytotoxicity (ADCC). In addition, pomalidomide may inhibit tumor angiogenesis, promote cell cycle arrest in susceptible tumor cell populations, and stimulate erythropoeisis.

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AX - Other immunosuppressants

L04AX06 - Pomalidomide

Mechanism of Action

In vitro studies have identified a molecular mechanism for the pleiotropic effects of pomalidomide in multiple myeloma (MM) and in T cells. Specifically, pomalidomide bound to the protein cereblon (CRBN), part of an E3 ligase complex, and the expression levels of CRBN in myeloma cells was linked to both the efficacy of pomalidomide and to the acquisition of resistance to lenalidomide. Pomalidomide was claimed to have direct antiproliferative activity against B cell lines derived from MM and Burkitt's lymphoma patients. Pomalidomide in combination with dexamethasone increased this effect in a dose dependent manner.

Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance.

The Cul4-Rbx1-DDB1-Cereblon E3 ubiquitin ligase complex is the target of thalidomide, lenalidomide and pomalidomide, therapeutically important drugs for multiple myeloma and other B-cell malignancies. These drugs directly bind Cereblon (CRBN) and promote the recruitment of substrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 complex, thus leading to substrate ubiquitination and degradation. Here we present the crystal structure of human CRBN bound to DDB1 and the drug lenalidomide. A hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN accommodates the glutarimide moiety of lenalidomide, whereas the isoindolinone ring is exposed to solvent. We also solved the structures of the mouse TBD in the apo state and with thalidomide or pomalidomide. Site-directed mutagenesis in lentiviral-expression myeloma models showed that key drug-binding residues are critical for antiproliferative effects.

In the 1950s, the drug thalidomide, administered as a sedative to pregnant women, led to the birth of thousands of children with multiple defects. Despite the teratogenicity of thalidomide and its derivatives lenalidomide and pomalidomide, these immunomodulatory drugs (IMiDs) recently emerged as effective treatments for multiple myeloma and 5q-deletion-associated dysplasia. IMiDs target the E3 ubiquitin ligase CUL4-RBX1-DDB1-CRBN (known as CRL4(CRBN)) and promote the ubiquitination of the IKAROS family transcription factors IKZF1 and IKZF3 by CRL4(CRBN). Here we present crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide and pomalidomide. The structure establishes that CRBN is a substrate receptor within CRL4(CRBN) and enantioselectively binds IMiDs. Using an unbiased screen, we identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4(CRBN). Our studies suggest that IMiDs block endogenous substrates (MEIS2) from binding to CRL4(CRBN) while the ligase complex is recruiting IKZF1 or IKZF3 for degradation. This dual activity implies that small molecules can modulate an E3 ubiquitin ligase and thereby upregulate or downregulate the ubiquitination of proteins.

KEGG Target based Classification of Drugs

Cytokines

Tumor necrosis factors

TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

Pomalidomide

CAPSULE;ORAL

CELGENE

08/05/2021

Drug Warnings

/BOXED WARNING/ WARNING: VENOUS THROMBOEMBOLISM. Deep venous thrombosis (DVT) and pulmonary embolism (PE) occur in patients with multiple myeloma treated with Pomalyst. Prophylactic anti-thrombotic measures were employed in the clinical trial. Consider prophylactic measures after assessing an individual patient's underlying risk factors

Use of pomalidomide should be avoided in patients with serum aminotransferase (ALT and AST) concentrations exceeding 3 times the upper limit of normal (ULN) and bilirubin concentrations exceeding 2 mg/dL. Use of pomalidomide also should be avoided in patients with serum creatinine concentrations exceeding 3 mg/dL. Safety and efficacy have not been established in these patients.

Pomalidomide may cause fetal toxicity; pomalidomide is a structural analog of thalidomide, a known human teratogen, and teratogenic and other fetotoxic effects of pomalidomide (e.g., musculoskeletal anomalies and deformities; absence of internal organs, including bladder and thyroid; defects of internal organ systems, including cardiovascular, respiratory, renal, hepatic, and CNS abnormalities; increased fetal resorptions) have been demonstrated in animals. Therefore, pomalidomide is contraindicated in women who are pregnant.

For more Drug Warnings (Complete) data for Pomalidomide (21 total), please visit the HSDB record page.

Biological Half Life

... the terminal half-lives of pomalidomide in animals ranged from mean values of 4 to 7 hours following an IV dose.

Pomalidomide is eliminated with a median plasma half-life of approximately 9.5 hours in healthy subjects and approximately 7.5 hours in patients with multiple myeloma.

Use Classification

Immunosuppressants -> Human pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: G. W. Muller et al., World Intellectual Property Organization patent 9803502; eidem, United States of America patent 6335349 (1998, 2002 both to Celgene).

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Store at 20 °C-25 °C (68 °F-77 °F); excursions permitted to 15 °C-30 °C (59 °F-86 °F).

Interactions

Metabolism of pomalidomide is mediated primarily by cytochrome P-450 (CYP) isoenzymes 1A2 and 3A4. Concomitant use of pomalidomide with potent inhibitors of CYP1A2 or CYP3A (e.g., ketoconazole) may increase exposure to pomalidomide and should be avoided. Conversely, concomitant use of pomalidomide with potent inducers of CYP1A2 (e.g., cigarette smoking) or CYP3A (e.g., rifampin) may decrease exposure to pomalidomide and also should be avoided. When the weak CYP3A inducer dexamethasone (20-40 mg once daily) was administered concomitantly with pomalidomide (4 mg once daily) in patients with multiple myeloma, pharmacokinetics of pomalidomide were unchanged. Pomalidomide does not inhibit or induce CYP isoenzymes in vitro.

Thalidomide and the immunomodulatory drug, lenalidomide, are therapeutically active in hematological malignancies. The ubiquitously expressed E3 ligase protein cereblon (CRBN) has been identified as the primary teratogenic target of thalidomide. Our studies demonstrate that thalidomide, lenalidomide and another immunomodulatory drug, pomalidomide, bound endogenous CRBN and recombinant CRBN-DNA damage binding protein-1 (DDB1) complexes. CRBN mediated antiproliferative activities of lenalidomide and pomalidomide in myeloma cells, as well as lenalidomide- and pomalidomide-induced cytokine production in T cells. Lenalidomide and pomalidomide inhibited autoubiquitination of CRBN in HEK293T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN(YW/AA). Overexpression of CRBN wild-type protein, but not CRBN(YW/AA) mutant protein, in KMS12 myeloma cells, amplified pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for lenalidomide resistance in H929 myeloma cell lines was accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and lenalidomide, CRBN protein was undetectable. Our biophysical, biochemical and gene silencing studies show that CRBN is a proximate, therapeutically important molecular target of lenalidomide and pomalidomide.

Pomalidomide offers an alternative for patients with relapsed/refractory multiple myeloma who have exhausted treatment options with lenalidomide and bortezomib. Little is known about pomalidomide's potential for drug-drug interactions (DDIs); as pomalidomide clearance includes hydrolysis and cytochrome P450 (CYP450)-mediated hydroxylation, possible DDIs via CYP450 and drug-transporter proteins were investigated in vitro and in a clinical study. In vitro pomalidomide was neither an inducer nor inhibitor of CYP450, nor an inhibitor of transporter proteins P glycoprotein (P-gp), BCRP, OAT1, OAT3, OCT2, OATP1B1, and OATP1B3. Oxidative metabolism of pomalidomide was predominately mediated by CYP1A2 and CYP3A4, and pomalidomide was shown to be a P-gp substrate. In healthy males, co-administration of oral (4 mg) pomalidomide with ketoconazole (CYP3A/P-gp inhibitor) or carbamazepine (CYP3A/P-gp inducer) did not result in clinically relevant changes in pomalidomide exposure. Co-administration of pomalidomide with fluvoxamine (CYP1A2 inhibitor) in the presence of ketoconazole approximately doubled pomalidomide exposure. Pomalidomide appears to have low potential for clinically relevant DDI and is unlikely to affect the clinical exposure of other drugs. Avoid co-administration of strong CYP1A2 inhibitors unless medically necessary. Pomalidomide dose should be reduced by 50% if co-administered with strong CYP1A2 inhibitors and strong CYP3A/P-gp inhibitors.

Stability Shelf Life

Dates

2: Traynor K. Pomalidomide approved for multiple myeloma. Am J Health Syst Pharm. 2013 Mar 15;70(6):474. doi: 10.2146/news130020. PubMed PMID: 23456394.

3: Henry JY, Labarthe MC, Meyer B, Dasgupta P, Dalgleish AG, Galustian C. Enhanced cross-priming of naive CD8+ T cells by DCs treated by the IMiDs(®) immunomodulatory compounds Lenalidomide and Pomalidomide. Immunology. 2013 Feb 1. doi: 10.1111/imm.12087. [Epub ahead of print] PubMed PMID: 23374145.

4: Ellis PM, Jungnelius U, Zhang J, Fandi A, Beck R, Shepherd FA. A Phase I Study of Pomalidomide (CC-4047) in Combination with Cisplatin and Etoposide in Patients with Extensive-Stage Small-Cell Lung Cancer. J Thorac Oncol. 2013 Apr;8(4):423-8. doi: 10.1097/JTO.0b013e318282707b. PubMed PMID: 23370364.

5: Leleu X, Attal M, Arnulf B, Moreau P, Traulle C, Marit G, Mathiot C, Petillon MO, Macro M, Roussel M, Pegourie B, Kolb B, Stoppa AM, Hennache B, Bréchignac S, Meuleman N, Thielemans B, Garderet L, Royer B, Hulin C, Benboubker L, Decaux O, Escoffre-Barbe M, Michallet M, Caillot D, Fermand JP, Avet-Loiseau H, Facon T; Intergroupe Francophone du Myélome. Pomalidomide plus low-dose dexamethasone is active and well tolerated in bortezomib and lenalidomide-refractory multiple myeloma: Intergroupe Francophone du Myelome 2009-02. Blood. 2013 Mar 14;121(11):1968-75. doi: 10.1182/blood-2012-09-452375. Epub 2013 Jan 14. PubMed PMID: 23319574.

6: Richardson PG, Siegel D, Baz R, Kelley SL, Munshi NC, Laubach J, Sullivan D, Alsina M, Schlossman R, Ghobrial IM, Doss D, Loughney N, McBride L, Bilotti E, Anand P, Nardelli L, Wear S, Larkins G, Chen M, Zaki MH, Jacques C, Anderson KC. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib. Blood. 2013 Mar 14;121(11):1961-7. doi: 10.1182/blood-2012-08-450742. Epub 2012 Dec 14. PubMed PMID: 23243282.

7: Hoffmann M, Kasserra C, Reyes J, Schafer P, Kosek J, Capone L, Parton A, Kim-Kang H, Surapaneni S, Kumar G. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration. Cancer Chemother Pharmacol. 2013 Feb;71(2):489-501. doi: 10.1007/s00280-012-2040-6. Epub 2012 Dec 1. PubMed PMID: 23203815; PubMed Central PMCID: PMC3556473.

8: Bolzoni M, Storti P, Bonomini S, Todoerti K, Guasco D, Toscani D, Agnelli L, Neri A, Rizzoli V, Giuliani N. Immunomodulatory drugs lenalidomide and pomalidomide inhibit multiple myeloma-induced osteoclast formation and the RANKL/OPG ratio in the myeloma microenvironment targeting the expression of adhesion molecules. Exp Hematol. 2012 Nov 23. doi:pii: S0301-472X(12)00542-5. 10.1016/j.exphem.2012.11.005. [Epub ahead of print] PubMed PMID: 23178378.

9: Ruchelman AL, Man HW, Zhang W, Chen R, Capone L, Kang J, Parton A, Corral L, Schafer PH, Babusis D, Moghaddam MF, Tang Y, Shirley MA, Muller GW. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorg Med Chem Lett. 2013 Jan 1;23(1):360-5. doi: 10.1016/j.bmcl.2012.10.071. Epub 2012 Oct 27. PubMed PMID: 23168019.

10: Zhu YX, Kortuem KM, Stewart AK. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leuk Lymphoma. 2013 Apr;54(4):683-7. doi: 10.3109/10428194.2012.728597. Epub 2012 Sep 28. PubMed PMID: 22966948.